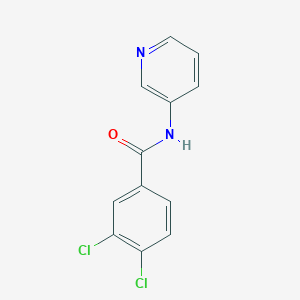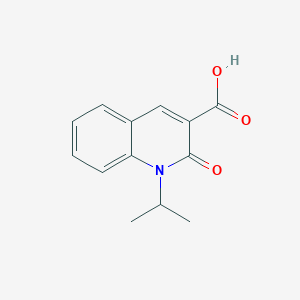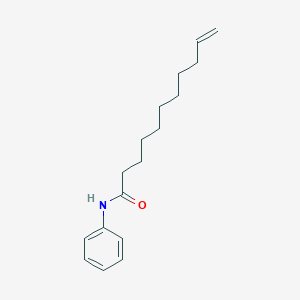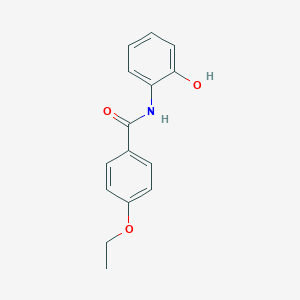
N-(2,3-dichlorophenyl)acetamide
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2,3-dichlorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2,3-dichloroaniline with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{2,3-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism by which N-(2,3-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2,3-dichlorophenyl)acetamide can be compared with other similar compounds such as:
- N-(2,4-dichlorophenyl)acetamide
- N-(2,6-dichlorophenyl)acetamide
- This compound
These compounds share structural similarities but differ in the position and number of chlorine atoms on the phenyl ring This variation can lead to differences in their chemical properties and applications
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQALMDQINOOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879328 | |
| Record name | 2,3-DICHLOROACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23068-36-2 | |
| Record name | 23068-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-DICHLOROACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the spatial arrangement of the N-H bond relative to the chlorine atoms in N-(2,3-dichlorophenyl)acetamide?
A: The N-H bond in this compound adopts a syn conformation with respect to both the ortho (2-position) and meta (3-position) chlorine substituents on the aromatic ring. [, ] This means the N-H hydrogen points in the same direction as the chlorine atoms when looking down the bond connecting the aromatic ring and the amide nitrogen.
Q2: How does the conformation of this compound compare to similar substituted acetanilides?
A2: The syn conformation of the N-H bond in this compound is consistent with observations in other related acetanilides. This preference is observed for:
- Both ortho and meta chloro substituents in this compound []
- The ortho chloro substituent in N-(2-chlorophenyl)acetamide []
- Both the ortho and meta chloro substituents in 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide []
- N-(3-Chlorophenyl)acetamide exhibits an anti conformation of the N-H bond relative to the meta-chloro substituent. []
- N-(2,4-dichlorophenyl)acetamide shows a syn conformation with the ortho-chloro substituent but an anti conformation with the para-chloro substituent. []
- N-(2,5-Dichlorophenyl)acetamide has a syn conformation with the ortho-chloro group and an anti conformation with the meta-chloro group. []
Q3: How does the presence of chlorine atoms influence the molecular packing of this compound?
A: In the crystal structure of this compound, the chlorine atoms participate in intermolecular interactions that influence molecular packing: []
Q4: Are there any other notable structural features of this compound?
A: Research indicates that the bond lengths and angles in this compound are generally similar to those observed in other acetanilide compounds. [, , , , , ] This suggests that the core structure of the acetanilide moiety remains relatively consistent despite variations in the substitution pattern on the aromatic ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)











![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
